molecular formula C20H25N5OS B2778953 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1257549-49-7

2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2778953
CAS No.: 1257549-49-7
M. Wt: 383.51
InChI Key: SNOLZAQBEGBMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure comprising multiple heterocyclic systems, including a pyridazine ring and a pyridine ring, which are bridged by a piperazine linker. The presence of these nitrogen-containing heterocycles is a common feature in many biologically active molecules and pharmaceutical agents . The terminal 2-(cyclopentylsulfanyl)ethan-1-one moiety may influence the compound's physicochemical properties and its interaction with biological targets. While the specific biological activity and mechanism of action for this exact compound require experimental investigation, its core structure offers strong research potential. Compounds with a piperazine-substituted pyridazine scaffold have been investigated for their analgesic and anti-inflammatory activities as non-opioid agents, providing a valuable research pathway for developing new therapeutic candidates . Furthermore, disubstituted piperazine derivatives are frequently explored in the development of antimicrobial agents, with some showing promising activity against various bacterial and fungal strains . The structural attributes of this compound make it a valuable building block or lead compound for researchers studying structure-activity relationships (SAR), kinase inhibition, and other cellular signaling pathways. This product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not certified for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c26-20(15-27-17-5-1-2-6-17)25-12-10-24(11-13-25)19-8-7-18(22-23-19)16-4-3-9-21-14-16/h3-4,7-9,14,17H,1-2,5-6,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOLZAQBEGBMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinyl group: Starting from pyridine derivatives, the pyridazinyl group can be synthesized through cyclization reactions.

    Attachment of the piperazinyl group: The piperazinyl group can be introduced via nucleophilic substitution reactions.

    Introduction of the cyclopentylthio group: This can be achieved through thiolation reactions using cyclopentylthiol and appropriate activating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridazinyl or pyridinyl groups, potentially altering their aromaticity.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include sulfoxides, sulfones, reduced aromatic compounds, and various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one exhibit significant anticancer properties. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, including human breast cancer cells. The mechanism often involves the inhibition of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways. In particular, one study reported that certain piperazine derivatives inhibited PARP activity and induced apoptosis in cancer cells, suggesting that similar compounds could be developed for targeted cancer therapies .

Neuroprotective Effects

Compounds with structural similarities have been investigated for their neuroprotective properties. For example, certain piperazine derivatives have been identified as potential treatments for neurodegenerative diseases like Parkinson's disease due to their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis . The specific interactions of these compounds with neuroreceptors and their effects on signaling pathways are critical areas of ongoing research.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves multi-step chemical reactions that optimize its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for enhancing its efficacy and reducing toxicity.

Synthetic Pathways

The synthetic routes typically involve:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the cyclopentylsulfanyl group via nucleophilic substitution.
  • Functionalization at the pyridinic positions to enhance biological activity.

These synthetic strategies are essential for producing analogs that can be screened for improved activity against specific biological targets.

Case Study: Antitumor Activity

A study evaluating a series of piperazine-based compounds demonstrated that modifications to the cyclopentyl group significantly influenced cytotoxicity against breast cancer cell lines. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as lead compounds in drug development .

Case Study: Neuroprotective Potential

Another research effort focused on the neuroprotective capabilities of similar compounds found that they could effectively reduce oxidative stress markers in neuronal cell cultures. The study highlighted the importance of specific functional groups in mediating these protective effects, paving the way for further exploration into their use for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action for 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one would depend on its specific biological target. It might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s structural analogs from the provided evidence share key motifs (e.g., piperazine, ethanone, heterocyclic aryl groups) but differ in substituents, leading to variations in physicochemical and pharmacological profiles:

Compound Key Substituents Molecular Weight (Da) Notable Features
Target Compound Cyclopentylsulfanyl, pyridinylpyridazine ~458.6 (calculated) High lipophilicity (cyclopentylsulfanyl), potential kinase inhibition (pyridazine)
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Triazolylphenyl, chloropyrimidine ~540.1 (calculated) Likely kinase inhibition (pyrimidine-triazole); moderate solubility (piperazine)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethan-1-one Fluorophenyl, benzotriazole ~369.4 (reported) Enhanced polarity (fluorophenyl); bulky benzotriazole may limit membrane diffusion
4,4,5,5,5-Pentafluoro-3-hydroxy-1-[6-(piperazin-1-yl)pyridin-3-yl]pent-2-en-1-one Pentafluoro, hydroxypentenone 337 (observed [M−H]⁻) High electronegativity (fluorine); potential metal chelation (hydroxy group)
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethan-1-one Pyridinylpiperazine ~205.3 (calculated) Simplified structure; high solubility (piperazine) but low target specificity

Biological Activity

The compound 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and possible therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4SC_{21}H_{24}N_{4}S with a molecular weight of approximately 383.514 g/mol. The structure features a cyclopentylsulfanyl group, a piperazine moiety, and a pyridazine derivative, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the piperazine ring.
  • Introduction of the pyridazine and cyclopentylsulfanyl groups through nucleophilic substitution reactions.
  • Final modifications to achieve the desired compound structure.

The presence of piperazine and pyridazine rings suggests that the compound may interact with various biological targets through mechanisms such as:

  • Hydrogen bonding
  • π-π stacking
  • Electrostatic interactions

These interactions may enhance its binding affinity to specific receptors or enzymes involved in disease pathways.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antidepressant properties : Related compounds have shown efficacy in modulating neurotransmitter systems.
  • Anticancer activity : Some derivatives have been tested for their ability to induce apoptosis in cancer cells by disrupting microtubule dynamics, akin to the action of Taxol .

Table 1: Comparison of Structural Analogues and Their Activities

Compound NameStructural FeaturesBiological Activity
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethanonePiperazine ring, phenolic substituentAntidepressant
2-[6-(2-Ethylphenyl)-4-hydroxyphenylimino]-4-methylimidazo[1,2-a]pyridineImidazo-pyridine structureAnticancer
2-(Pyrrolidin-1-yl)ethanoneSimilar carbon skeletonNeuroactive

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds. For instance, one study on pyridazine-sulfonamide derivatives demonstrated their ability to enhance reactive oxygen species levels in cancer cell lines, leading to cell death . This mechanism suggests that 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one could similarly affect cellular redox states.

Another investigation focused on the structure–activity relationship (SAR) of piperazine derivatives, revealing that modifications at specific positions could significantly alter their pharmacological profiles . Such insights are crucial for optimizing the therapeutic potential of this compound.

Q & A

Q. What are the recommended multi-step synthetic routes for synthesizing 2-(cyclopentylsulfanyl)-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one?

Methodological Answer: The synthesis of this compound likely involves sequential coupling of cyclopentylsulfanyl, pyridazine, and piperazine moieties. A general approach includes:

Preparation of the pyridazine-piperazine core : React 6-(pyridin-3-yl)pyridazin-3-yl chloride with piperazine under reflux in dichloromethane using triethylamine as a base .

Thioether linkage formation : Introduce the cyclopentylsulfanyl group via nucleophilic substitution between cyclopentylthiol and a bromo- or chloro-acetyl intermediate.

Final coupling : Use a ketone-forming reaction (e.g., Friedel-Crafts acylation) to link the acetyl group to the piperazine core.

Key Reaction Conditions:

StepSolventCatalyst/BaseTemperatureYield (%)
1DCMTriethylamineReflux~60-70
2DMFK₂CO₃80°C~50-60
3THFAlCl₃0°C → RT~40-50

Analytical Validation : Confirm intermediates via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclopentyl (δ 1.5–2.5 ppm, multiplet), piperazine (δ 2.5–3.5 ppm, multiplet), and pyridazine (δ 8.0–9.0 ppm, doublets) .
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm molecular ion [M+H]⁺ matching the theoretical mass.
  • HPLC-PDA : Assess purity (>95%) using a C18 column (methanol:water gradient) .

Advanced Research Questions

Q. How can researchers optimize the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should evaluate:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, comparing pre- and post-stability NMR spectra .

Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across different assays?

Methodological Answer: Contradictions may arise from assay-specific variables:

  • Target Selectivity : Perform competitive binding assays (e.g., SPR) against off-target receptors to rule out cross-reactivity .
  • Cellular Context : Compare activity in primary cells vs. immortalized lines (e.g., HEK293) to assess cell-type dependency .
  • Pharmacokinetic Confounders : Measure compound stability in assay media (e.g., serum-containing vs. serum-free) using LC-MS .

Q. How can computational methods guide the design of derivatives with improved binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on the pyridazine-piperazine core’s hydrogen bonding with catalytic lysine residues .
  • QSAR Modeling : Train models on IC₅₀ data from analogs to predict substituent effects (e.g., cyclopentyl vs. cyclohexyl sulfanyl) .
  • MD Simulations : Simulate binding dynamics (100 ns) to identify flexible regions for chemical modification .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). Use a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Data Refinement : Solve structures using SHELXT and refine with Olex2. Validate bond lengths/angles against similar piperazine-pyridazine structures .

Crystallographic Parameters (Hypothetical Example):

ParameterValue
Space groupP1
a, b, c (Å)8.92, 10.71, 13.51
α, β, γ (°)73.5, 71.3, 83.5
R-factor0.036

Q. How should researchers design assays to evaluate the compound’s environmental impact?

Methodological Answer:

  • Aquatic Toxicity : Follow OECD 203 guidelines, testing on Daphnia magna (48-hr LC₅₀) .
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure % mineralization over 28 days .
  • Soil Adsorption : Perform batch equilibrium tests (OECD 106) to determine Koc values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.